molecular formula C22H20N2O5 B2465765 ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate CAS No. 55747-53-0

ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B2465765
CAS No.: 55747-53-0
M. Wt: 392.411
InChI Key: AGZWJQDJMAWCAW-UHFFFAOYSA-N
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Description

This compound (CAS: 55747-53-0) features an indole scaffold substituted at position 3 with a 2-(1,3-dioxoisoindol-2-yl)ethyl group, a methoxy group at position 5, and an ethoxycarbonyl ester at position 2 . Its molecular formula is C₂₂H₂₀N₂O₅ (MW: 392.42 g/mol), with a polar surface area (PSA) of 88.7 Ų and XLogP3 of 3.5, indicating moderate lipophilicity . The phthalimide (1,3-dioxoisoindolyl) moiety confers electron-withdrawing properties, while the indole core and methoxy group contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-29-22(27)19-14(17-12-13(28-2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZWJQDJMAWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate, also known by its CAS number 55747-53-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H20N2O5C_{22}H_{20}N_{2}O_{5}, with a molecular weight of approximately 392.405 g/mol. The structure features an indole core substituted with various functional groups, including a methoxy group and a phthalimide moiety.

PropertyValue
Molecular FormulaC22H20N2O5
Molecular Weight392.405 g/mol
CAS Number55747-53-0
LogP3.1298
PSA88.70 Ų

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.

  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival.
    • In vitro assays demonstrated that it effectively inhibited c-Met kinase activity, a target implicated in several cancers.
    • IC50 values for c-Met inhibition were reported as low as 3.0μM3.0\,\mu M in certain cell lines .
  • Induction of Apoptosis : Flow cytometric assays revealed that the compound induces apoptosis in cancer cells, evidenced by increased Annexin V positivity .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1/S phase, further contributing to its antiproliferative effects.

Table 2: Antiproliferative Effects in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
AsPC-13.0c-Met inhibition, apoptosis
Mia-PaCa-24.5c-Met inhibition
EBC-15.0Induction of apoptosis

Study on Anticancer Activity

A study published in PMC explored the anticancer effects of various derivatives including this compound. The results showed that this compound significantly inhibited the proliferation of pancreatic and lung cancer cells expressing high levels of c-Met . The study utilized both two-dimensional and three-dimensional cell culture models to evaluate the efficacy.

Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between this compound and its target proteins. These studies suggested favorable binding affinities and specific interactions with key residues within the active site of c-Met .

Comparison with Similar Compounds

Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate

  • Structure : Lacks the phthalimide group; instead, position 3 bears an ethoxycarbonylmethyl substituent .
  • Properties : Simpler structure reduces steric hindrance and molecular weight (MW: ~300 g/mol). Higher solubility in polar solvents due to ester groups.

3-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-ethyl]-1H-indol-5-carbonsäureamid

  • Structure : Shares the phthalimide-ethyl group at position 3 but replaces the methoxy and ethoxycarbonyl groups with a carboxamide at position 5 .
  • Properties : Carboxamide enhances hydrogen-bonding capacity (PSA: ~100 Ų), improving target binding but reducing cell permeability.
  • Key Differences : The carboxamide introduces acidity (pKa ~5), contrasting with the neutral methoxy and ester groups in the target compound .

5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic Acid

  • Structure : Chlorine substituent at position 5 and carboxylic acid at position 2 instead of methoxy and ethoxycarbonyl .
  • Properties : Chlorine increases electronegativity, while the carboxylic acid (PSA: ~110 Ų) lowers logP (~2.0), enhancing aqueous solubility but limiting blood-brain barrier penetration.
  • Key Differences : Ionizable carboxylic acid alters pharmacokinetics (e.g., faster renal clearance) compared to the esterified target compound .

Phthalimide-Linked Sulfonamides (e.g., Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate)

  • Structure : Phthalimide connected via a hexanesulfonate chain .
  • Properties : Longer alkyl chain increases lipophilicity (logP >4.0) and molecular weight (MW: ~400 g/mol). Sulfonate group enhances solubility in polar media.
  • Key Differences : The sulfonate moiety introduces strong acidity (pKa ~1), making it unsuitable for oral bioavailability, unlike the neutral ester in the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing ethyl 3-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate, and how can side reactions be minimized?

  • Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with phthalimide-containing reagents in acetic acid with sodium acetate as a catalyst. For example, analogous indole-phthalimide conjugates are synthesized via condensation reactions under acidic conditions .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C5, phthalimide ethyl chain at C3) via 1^1H and 13^{13}C NMR.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS for exact mass).
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How does the phthalimide moiety influence the compound’s reactivity in organic synthesis?

  • Mechanistic Insight : The phthalimide group acts as an acylating agent, reacting with nucleophiles (e.g., amines, hydroxyls) to form stable adducts. This reactivity is leveraged to design prodrugs or covalent inhibitors .
  • Example : In aqueous conditions, the 1,3-dioxoisoindoline ring may undergo hydrolysis, requiring anhydrous conditions during synthesis .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity or binding interactions in biological systems?

  • Approach : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and molecular docking to simulate interactions with target proteins (e.g., enzymes with indole-binding pockets) .
  • Validation : Compare computational predictions with experimental data (e.g., kinetic assays or X-ray crystallography) .

Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?

  • Protocol : Grow single crystals via slow evaporation in solvent mixtures (e.g., ethanol/DCM). Collect X-ray diffraction data (90 K) and refine structures using software like SHELX.
  • Application : Similar indole derivatives (e.g., ethyl 5-methoxy-indole carboxylates) show planar indole cores with substituents adopting specific torsional angles .

Q. What strategies are effective for studying the compound’s thermal stability and degradation pathways?

  • Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions.
  • Degradation Studies : Expose the compound to accelerated stress conditions (e.g., high humidity, UV light) and analyze degradation products via LC-MS .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Design Principles :

  • Modify the ethyl carboxylate group (e.g., replace with methyl or tert-butyl esters) to alter lipophilicity.
  • Substitute the phthalimide moiety with other electron-deficient rings (e.g., maleimide) to tune reactivity .
    • Synthesis : Use parallel reaction setups with varying reagents, followed by high-throughput screening for biological activity .

Q. What experimental approaches elucidate the mechanism of acylation reactions involving the phthalimide group?

  • Kinetic Studies : Monitor reaction rates under varying pH, temperature, and nucleophile concentrations.
  • Intermediate Trapping : Use quench-flow techniques or stabilize intermediates with cryogenic conditions for NMR characterization .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports yields >70% for analogous indole-phthalimide conjugates, while other methods (e.g., ) note lower yields (~50%).

    • Resolution : Optimize stoichiometry (1.1:1 molar ratio of aldehyde to phthalimide reagent) and reaction time (3–5 h) to maximize conversion .
  • Biological Activity Discrepancies : Some indole derivatives show anti-cancer activity ( ), but others lack efficacy due to poor solubility.

    • Mitigation : Introduce hydrophilic groups (e.g., PEG chains) or formulate with cyclodextrins to enhance bioavailability .

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